2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2S/c19-13-7-2-1-6-12(13)17(23)20-14-8-3-4-9-15(14)21-18(24)22-16-10-5-11-25-16/h1-11H,(H,20,23)(H2,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYCWVAHBPACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Urea Derivative: The initial step involves the reaction of 2-aminophenylthiophene with an isocyanate to form the urea derivative.
Fluorination: The urea derivative is then subjected to fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Amidation: The final step involves the reaction of the fluorinated urea derivative with benzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amide or urea derivatives.
Substitution: Substituted benzamide derivatives with different functional groups.
Scientific Research Applications
2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzamide derivatives, highlighting variations in substituents, synthetic yields, molecular weights, and inferred biological relevance:
Key Observations:
Fluorine Substitution : The target compound and BA1/BA2 () utilize fluorine to enhance metabolic stability and target binding, consistent with its role in medicinal chemistry .
Thiophene vs. Other Heterocycles : Thiophen-2-yl (target, BA1) vs. thiazole (10d–f) or pyridine (DDY05) alters electronic properties. Thiophene’s lower electronegativity may reduce steric hindrance compared to bulkier groups like trifluoromethyl (10d) .
Ureido Linkage : Present in all compounds, the urea group enables hydrogen bonding. Modifications (e.g., cyclic urea in AR04) impact conformational rigidity and target selectivity .
Synthetic Efficiency : High yields (>90%) in suggest robust routes for aryl-ureido-thiazole derivatives, while AR04’s lower yield (58%) reflects synthetic challenges in cyclic systems .
Biological Targeting: Trifluoromethyl (10d) and morpholino-triazine (Compound 24) groups are associated with kinase or receptor antagonism, whereas BA1/BA2’s fluoropropanamido group suits imaging applications .
Structural and Functional Insights
- Fluorine’s Role : Fluorine in the target compound and BA1/BA2 improves pharmacokinetics by reducing oxidative metabolism and enhancing membrane permeability .
- Thiophene as a Bioisostere : Replacing phenyl with thiophene (target vs. 10d–f) may reduce molecular weight and improve solubility while maintaining aromatic interactions .
- Piperazine/Piperidine Moieties : Present in DDY05 and 10d–f, these groups enhance solubility and enable salt formation, critical for oral bioavailability .
Biological Activity
2-Fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that combines a fluorine atom, a thiophene ring, and a urea linkage, which may enhance its interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H15FN4OS
- Molecular Weight : 342.37 g/mol
This compound's unique combination of functional groups is hypothesized to contribute to its biological activity, particularly in inhibiting specific enzymes or interacting with cellular receptors.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene and urea moieties have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
A comparative analysis of IC50 values for various related compounds demonstrated that those with electronegative substituents, such as fluorine, often exhibit enhanced anticancer activity. For example:
| Compound | IC50 (μM) against Cancer Cell Lines |
|---|---|
| This compound | TBD |
| Related Compound A | 1.53 |
| Related Compound B | 0.90 |
The proposed mechanisms of action for compounds similar to this compound include:
- Inhibition of Tubulin Polymerization : Compounds may disrupt microtubule dynamics, leading to cell cycle arrest.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins can trigger programmed cell death.
- Targeting Specific Enzymes : Potential inhibition of kinases involved in cancer cell signaling pathways.
Study 1: Synthesis and Evaluation
A recent study synthesized various thiophene-based urea derivatives, including this compound. The evaluation included in vitro assays against several cancer cell lines, yielding promising results indicating potential efficacy comparable to established chemotherapeutics.
Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on the SAR of thiophene derivatives, revealing that the presence of electronegative atoms like fluorine significantly enhances biological activity. The study highlighted the importance of lipophilicity and electronic effects on the overall potency of these compounds.
Q & A
Q. What are the established synthetic routes for 2-fluoro-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves:
- Step 1 : Formation of the ureido bridge via reaction of 2-aminophenyl isocyanate with thiophen-2-ylamine under anhydrous conditions .
- Step 2 : Benzamide coupling using 2-fluorobenzoyl chloride with the intermediate ureido-phenylamine in the presence of a coupling agent (e.g., EDC/HOBt) .
Optimization strategies : - Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Monitor reaction progress via TLC or HPLC to minimize side products .
- Purify via column chromatography (silica gel, gradient elution) or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : H and C NMR confirm the presence of the fluorobenzamide, thiophene, and ureido groups. Key signals include the fluorinated aromatic protons (δ 7.2–8.1 ppm) and ureido NH (δ 9.5–10.2 ppm) .
- IR : Stretching vibrations for amide C=O (~1650 cm) and ureido N-H (~3350 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 398.1) .
Q. How is the compound’s solubility profile determined, and what modifications improve bioavailability?
- Solvent screening : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy .
- Bioavailability enhancements : Introduce hydrophilic substituents (e.g., hydroxyl or methyl groups) on the phenyl ring while monitoring logP via computational tools (e.g., MarvinSketch) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental activity data?
- Co-crystallization : Use X-ray crystallography (e.g., SHELX refinement ) to validate target binding modes.
- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of predicted ligand-receptor interactions .
- Dose-response assays : Re-evaluate IC values under standardized conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies are recommended for designing derivatives to explore structure-activity relationships (SAR)?
-
Core modifications :
- Replace the thiophene ring with furan or pyridine to assess heterocycle effects .
- Vary fluorine position on the benzamide (e.g., 3-fluoro vs. 4-fluoro) .
-
Functional group additions : Introduce methyl or methoxy groups to the phenylurea moiety to enhance hydrophobic interactions .
-
Table: Comparative activity of derivatives
Substituent Position IC (nM) logP Thiophen-2-yl (parent) 120 ± 15 3.2 Furan-2-yl 450 ± 30 2.8 4-Fluorophenyl 85 ± 10 3.5 Data adapted from
Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure values using Lineweaver-Burk plots under varying substrate concentrations .
- Fluorescence quenching : Monitor changes in tryptophan emission upon ligand binding to confirm direct interaction .
- Western blotting : Assess downstream pathway modulation (e.g., phosphorylation levels in cancer cell lines) .
Q. How can crystallographic data (e.g., from SHELX) resolve uncertainties in molecular conformation?
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Xenograft models : Test antitumor efficacy in nude mice with human cancer cell lines (e.g., HCT-116 colon carcinoma) .
- Pharmacokinetics : Measure plasma half-life () and bioavailability via LC-MS/MS after oral/intravenous administration .
Methodological Notes
- Data contradiction resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity if enzyme assays conflict) .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including 3R principles (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
